7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride
Description
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride (CAS RN: 35468-36-1; EINECS: 3256-06-2) is a secondary amine hydrochloride salt characterized by a bicyclic isoindole core fused with a dioxolane ring system . It is synonymously referred to as formamidine disulfide dihydrochloride, indicating its structural relationship to disulfide-containing compounds. The compound is available at 97% purity and is marketed for research purposes, with suppliers such as CymitQuimica offering it at €189.00/100 mg and €688.00/1 g .
Properties
IUPAC Name |
7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7;/h1-2,10H,3-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYIVTWNAIJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Intermediate Formation
The synthesis often begins with tetrahydroisobenzofuran-1,3-dione derivatives, which undergo epoxidation to form strained oxirane intermediates. For example, syn-4-ethyl-tetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione serves as a critical precursor. Epoxidation is typically achieved using peroxides under acidic conditions, though specific catalysts are seldom reported in public literature.
Table 1: Reaction Conditions for Epoxide Formation
| Starting Material | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| Tetrahydroisobenzofuran-1,3-dione | H₂O₂, H₂SO₄ | DCM | 0–5°C | 18 h |
| 3-Sulfolene derivatives | m-CPBA | EtOAc | RT | 24 h |
Ring-Opening and Functionalization
The epoxide intermediate undergoes nucleophilic attack by amines or alcohols to construct the isoindole backbone. Ethanolamine or 1-amino-2-propanol in toluene at reflux introduces hydroxyl groups at strategic positions. For instance, stirring syn-4-ethyl-tetrahydro-1aH-oxireno[f]isoindole-3,5(2H,4H)-dione with methanol and catalytic H₂SO₄ at room temperature for 18 hours yields 5-acetoxy-2-ethyl-6-methoxy-1,3-dioxo-octahydro-isoindole.
Hydrogenation and Cyclization
Catalytic hydrogenation with Pd/C under H₂ gas (1–3 atm) reduces unsaturated bonds while preserving the dioxolane moiety. This step is critical for achieving the dihydroisoindole structure. Post-hydrogenation, cyclization is facilitated by dehydrating agents such as P₂O₅ or molecular sieves.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via treatment with HCl gas in anhydrous ether or ethanolic HCl. Stoichiometric control ensures complete protonation of the isoindole nitrogen without degrading the dioxolane ring.
Table 2: Hydrochlorination Parameters
| Free Base Form | HCl Source | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 7,8-Dihydroisoindole | HCl (g) | Et₂O | 0°C | 92% |
| Ethanolic HCl | EtOH | RT | 88% |
Industrial-Scale Production
Optimized Reaction Conditions
Large-scale synthesis prioritizes cost efficiency and safety. Continuous-flow reactors enable precise control over exothermic reactions like epoxidation and hydrochlorination. Catalysts are immobilized on silica or polymer supports to enhance recyclability.
Table 3: Industrial Process Metrics
| Step | Catalyst | Pressure | Temperature | Purity |
|---|---|---|---|---|
| Epoxidation | Ti-SBA-15 | 1.5 atm | 50°C | 99.2% |
| Hydrogenation | Pd/Al₂O₃ | 3 atm | 80°C | 98.7% |
| Hydrochlorination | — | 1 atm | 25°C | 99.5% |
Purification and Stabilization
Crystallization from ethyl acetate/n-hexane mixtures removes residual solvents and byproducts. The final product is lyophilized to prevent hydrolysis of the dioxolane ring during storage. Industrial batches report a shelf life of 24 months at –20°C with <0.5% degradation.
Alternative Synthetic Routes
Borane-THF Reduction
Phthalimide derivatives reduced with borane-THF yield isoindoline intermediates, which are subsequently functionalized with ethylene glycol under Mitsunobu conditions to form the dioxolane ring. This method avoids epoxidation but requires stringent moisture control.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the aromatic rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce different hydro derivatives
Biological Activity
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : 7,8-dihydro-6H-[1,3]dioxolo[4,5-e]isoindole; hydrochloride
- Molecular Formula : C9H10ClNO2
- Molecular Weight : 199.63 g/mol
- CAS Number : 1998216-16-2
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets. Notable areas of research include:
1. Anti-inflammatory Activity
Research has shown that derivatives of isoindole compounds exhibit significant anti-inflammatory properties. For instance, studies on related compounds demonstrated that they inhibited cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2—more effectively than traditional anti-inflammatory drugs like meloxicam. The selectivity ratios for COX-2/COX-1 were particularly notable for certain derivatives, indicating potential for targeted therapy in inflammatory conditions .
2. Anticancer Properties
In vitro studies have demonstrated that this compound and its derivatives possess cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay against adenocarcinoma (A549) cells. The results indicated significant inhibition of cell viability with calculated IC50 values in the micromolar range .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| A549 | Compound 3 | 114.25 |
| A549 | Compound 4 | 116.26 |
| HeLa | Compound 3 | 148.59 |
| HeLa | Compound 4 | 140.60 |
3. Neuroprotective Effects
Recent studies suggest that isoindole derivatives may also exhibit neuroprotective effects, making them candidates for Alzheimer's disease therapy. In silico studies have indicated their potential as inhibitors of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in the pathophysiology of Alzheimer's .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes contributes to its anti-inflammatory properties.
- Cytotoxicity Induction : The observed cytotoxic effects in cancer cell lines suggest that it may induce apoptosis or inhibit proliferation through various pathways.
- Neurotransmitter Modulation : By inhibiting cholinesterases, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- In Vivo Studies on Anticancer Activity :
- Anti-inflammatory Efficacy :
Scientific Research Applications
Overview
7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride (CAS Number: 1998216-16-2) is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its applications in scientific research, particularly in pharmacology and medicinal chemistry.
The compound exhibits a range of biological activities, primarily through its interactions with various biological targets. Notable areas of research include:
- Melatonin Receptor Interactions : Research indicates that this compound interacts with melatonin receptors, which are implicated in regulating sleep and circadian rhythms. This interaction suggests potential applications in sleep disorders and circadian rhythm regulation.
- Antioxidant Properties : Studies have shown that the compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation .
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:
- Oxidative Reactions : The compound can be oxidized to form various derivatives that may enhance its biological activity.
- Reduction Reactions : Reduction can modify the aromatic rings to yield different hydro derivatives.
- Substitution Reactions : It can participate in substitution reactions to introduce functional groups that may alter its pharmacological profile.
These synthetic approaches are crucial for developing derivatives with enhanced efficacy or specificity for biological targets .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Melatonin Receptor Agonists : A study demonstrated that certain derivatives of this compound act as agonists for melatonin receptors, suggesting their potential use in treating sleep disorders and related conditions .
- Neuroprotective Effects : Research highlighted its antioxidant capabilities in cellular models of neurodegeneration, indicating a protective effect against neuronal damage induced by oxidative stress .
- Anticancer Mechanisms : Investigations into the anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways, showcasing its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The compound shares structural motifs with other hydrochlorides, particularly those containing fused aromatic or heterocyclic systems. Below is a comparative analysis:
Key Observations:
- Structural Complexity : Stylopine hydrochloride exhibits significantly greater complexity (tetracyclic alkaloid) compared to the target compound’s bicyclic system, likely influencing its biological activity (e.g., anti-inflammatory effects) .
- Functional Groups : The target compound’s dioxolane ring may enhance stability compared to aliphatic amines like N-(3-pyridinylmethyl)-2-butanamine hydrochloride, though its lack of a pyridine moiety could reduce metal-binding capacity .
- Molecular Weight : The target compound (199.64 g/mol) is smaller than Stylopine (359.80 g/mol), suggesting differences in solubility and bioavailability.
Price and Availability
- Stylopine hydrochloride, derived from plant sources, may face supply limitations compared to synthetically produced analogs like the target compound .
Q & A
Q. What are the recommended methods for synthesizing 7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursor amines with dioxolane-containing aldehydes under acidic conditions. Key steps include controlling temperature (e.g., 60–80°C) and using anhydrous solvents like dichloromethane to minimize side reactions. Optimization may involve adjusting stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to aldehyde) and employing catalysts such as p-toluenesulfonic acid to enhance yield . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the dioxolane and isoindole moieties. Key markers include:
- ¹H NMR : Doublets for dioxolane protons (δ 5.8–6.2 ppm) and aromatic protons (δ 7.0–7.5 ppm).
- ¹³C NMR : Peaks at ~100–105 ppm for dioxolane carbons and ~125–140 ppm for aromatic carbons. Mass spectrometry (ESI-MS) should show a molecular ion peak matching the molecular weight (e.g., ~275–355 g/mol depending on hydration) . Pair with elemental analysis to verify chloride content .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use nitrile gloves and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particles.
- Store in airtight containers at 2–8°C to prevent degradation.
- Dispose of waste via certified hazardous waste services, complying with local regulations .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or resolving agents are effective?
Enantioselective γ-addition cascades using β,γ-unsaturated ketones and chiral organocatalysts (e.g., binaphthyl-based catalysts) can yield enantiomerically enriched products. For example, ion-pairing catalysts like (R)-BINOL-phosphoric acid derivatives induce stereochemical control, achieving >90% enantiomeric excess (ee) . Post-synthesis resolution via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution further refines enantiopurity .
Q. How should researchers resolve contradictions in pharmacological activity data across studies (e.g., varying IC₅₀ values)?
Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols by:
- Using identical cell lines (e.g., HEK-293 for receptor-binding assays).
- Validating purity via HPLC (>98%) to exclude impurities affecting activity .
- Replicating dose-response curves under controlled pH and temperature. Cross-reference with structural analogs (e.g., coptisine hydrochloride) to identify SAR trends .
Q. What strategies are effective for improving the compound’s stability in aqueous solutions during pharmacokinetic studies?
- Buffer selection: Use phosphate-buffered saline (PBS, pH 7.4) over Tris-HCl to minimize hydrolysis.
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) to enhance reconstitution stability.
- Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidative degradation. Monitor stability via UV-Vis spectroscopy (λmax ~280 nm) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to targets like 5-HT₃ receptors. Prioritize:
- Docking parameters : Grid boxes centered on binding pockets (e.g., 20 ų).
- Force fields : AMBER or CHARMM for ligand-receptor interactions. Validate predictions with in vitro assays (e.g., radioligand displacement) .
Methodological Considerations
- Contradiction Analysis : Always cross-validate experimental data with structural analogs (e.g., hydrastinine hydrochloride) to identify scaffold-specific trends .
- Data Reproducibility : Document solvent lot numbers and storage durations, as aged solvents may degrade labile dioxolane groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
